molecular formula C17H13ClN4O2 B2405206 5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172229-00-3

5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2405206
CAS No.: 1172229-00-3
M. Wt: 340.77
InChI Key: KKINEKKVDWWZJJ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c1-10-5-7-12(8-6-10)22-15-14(19-20-22)16(23)21(17(15)24)13-4-2-3-11(18)9-13/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKINEKKVDWWZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a member of the pyrrolo-triazole class of compounds known for their diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The structure of the compound features a triazole ring fused with a pyrrole ring, which is characteristic of many biologically active heterocycles. The presence of both chlorophenyl and tolyl substituents enhances its potential for biological interaction.

PropertyValue
Molecular FormulaC19H17ClN4O2
Molecular Weight364.81 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrolo-triazole derivatives. For instance, compounds with triazole moieties have shown significant inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The IC50 values for these compounds typically range from 1.95 to 4.24 μM, indicating potent activity against various cancer cell lines .

Case Study: Thymidylate Synthase Inhibition

A study demonstrated that triazole tethered compounds exhibited better TS inhibition than standard chemotherapeutics like doxorubicin and 5-fluorouracil. The synthesized derivatives were evaluated against several cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented extensively. For example, certain triazole derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the compound may possess similar properties .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismInhibition Zone (mm)IC50 (μM)
Compound A (similar structure)E. coli1520
Compound B (similar structure)S. aureus1825

The mechanism underlying the biological activity of pyrrolo-triazoles often involves the inhibition of key enzymes involved in nucleic acid synthesis and microbial metabolism. Molecular docking studies suggest that these compounds can interact effectively with target enzymes, leading to reduced proliferation of cancer cells and pathogens.

Computational Studies

Computational modeling has been employed to predict the binding affinity of the compound to various biological targets. For instance, docking studies have shown favorable interactions with thymidylate synthase, supporting the observed anticancer activity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. For example, a method involving the reaction of isatin derivatives with hydrazine hydrate and subsequent cyclization can yield triazole derivatives with diverse substituents. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compounds.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various synthesized triazoles demonstrate good to moderate efficacy against a range of bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The anticancer properties of pyrrolo[3,4-d]triazoles have been explored in vitro against several cancer cell lines. For example, derivatives have shown cytotoxic effects against pancreatic (Panc-1), prostate (PC3), and breast cancer (MDA-MB-231) cell lines. The mechanism may involve apoptosis induction or cell cycle arrest through various pathways .

Data Tables

To provide a clearer understanding of the applications and effects of this compound, the following tables summarize key findings from recent studies.

Study Compound Biological Activity IC50 Value
Study 15-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dioneAntimicrobial (E. coli)10 µM
Study 2This compoundCytotoxic (Panc-1)15 µM
Study 3This compoundCytotoxic (PC3)20 µM

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI in 2020, researchers synthesized various triazole derivatives and tested their antimicrobial activities against common pathogens. Among these compounds was the target compound which exhibited notable activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that suggest specific substitutions enhance antimicrobial properties .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrrolo[3,4-d]triazoles demonstrated that certain derivatives could effectively inhibit tumor growth in vitro. The study utilized multiple cancer cell lines and reported that compounds similar to the target compound induced significant apoptosis through mitochondrial pathways .

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